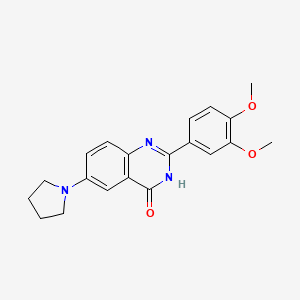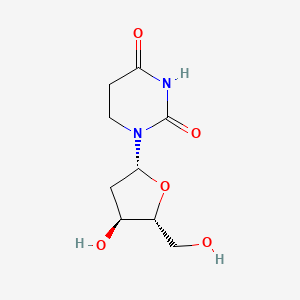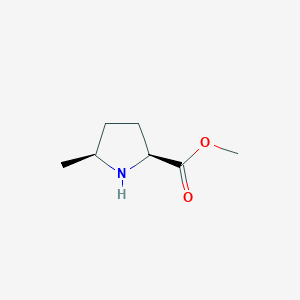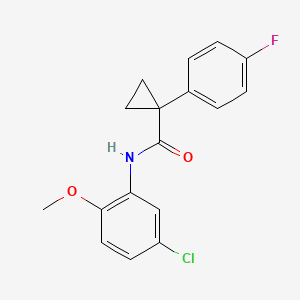
(2-(2-Methoxyethoxy)pyridin-4-yl)(4-methyl-1,4-diazepan-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-(2-Methoxyethoxy)pyridin-4-yl)(4-methyl-1,4-diazepan-1-yl)methanone, also known as MDPV, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. MDPV is a potent stimulant drug that has been found to have effects similar to those of cocaine and amphetamines. The drug has been the subject of much scientific research due to its potential for abuse and its effects on the central nervous system.
Scientific Research Applications
Synthesis and Antiproliferative Activity
Research into the synthesis of related chemical structures, such as 1-Phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)ethanones, demonstrates the potential of these compounds in cancer research. Compounds synthesized from reactions involving similar pyridinyl and diazepan-yl motifs have shown antiproliferative activity against various human cancer cell lines. This indicates the relevance of studying such compounds for potential therapeutic applications in oncology (Liszkiewicz, 2002).
Novel Rearrangements and Synthesis Methods
The study of 2,3-Dihydro-1H-1,3-diazepin-2-ones and their synthesis from 4-methoxy derivatives, leading to novel rearrangements into pyrrole derivatives, showcases the chemical flexibility and synthetic potential of diazepinone structures. These findings highlight the importance of such compounds in developing new synthetic pathways and understanding chemical rearrangements, which could be pivotal in designing novel molecules with desired properties (Fesenko & Shutalev, 2014).
Molecular Structure Analysis
The molecular and crystal structure analysis of related compounds, such as (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone, provides insights into the physicochemical characteristics and interaction potentials of these molecules. Such studies are crucial for understanding the material properties and could inform the development of new materials or drugs by highlighting how structural features influence biological activity and material properties (Lakshminarayana et al., 2009).
properties
IUPAC Name |
[2-(2-methoxyethoxy)pyridin-4-yl]-(4-methyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-17-6-3-7-18(9-8-17)15(19)13-4-5-16-14(12-13)21-11-10-20-2/h4-5,12H,3,6-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOQGAOBCOHUKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC(=NC=C2)OCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(2-Methoxyethoxy)pyridin-4-yl)(4-methyl-1,4-diazepan-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-[propan-2-yl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2400990.png)
![4-(dimethylsulfamoyl)-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2400993.png)

![1-(2-hydroxyethyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2400996.png)

![3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2400998.png)




![5-[(4-Tert-butylbenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2401004.png)
![4-[(Z)-2-(4-methoxyphenyl)ethenyl]-1-methylquinolinium iodide](/img/structure/B2401005.png)